
4-methoxy-N-(4-methyl-2-pyridinyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxy-N-(4-methyl-2-pyridinyl)benzenesulfonamide, also known as MS-275 or Entinostat, is a synthetic molecule that is used as an inhibitor of histone deacetylase (HDAC). It has a molecular formula of C13H14N2O3S and an average mass of 278.327 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of 13 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom . The exact 3D structure is not provided in the search results.Wissenschaftliche Forschungsanwendungen
PI3K Inhibitors for Idiopathic Pulmonary Fibrosis
The compound and its closely related analogs have been evaluated for their potential as PI3K inhibitors, specifically targeting idiopathic pulmonary fibrosis and cough. This research suggests the therapeutic potential of broad-spectrum phosphatidylinositol 3-kinase inhibitors in treating respiratory conditions. The study supports the exploration of these compounds in idiopathic pulmonary fibrosis, indicating their significance in medicinal chemistry and potential clinical applications (Norman, 2014).
Photodynamic Therapy for Cancer Treatment
Several studies have synthesized and characterized new derivatives of benzenesulfonamide for use in photodynamic therapy, a treatment modality for cancer. These compounds, particularly zinc phthalocyanines substituted with benzenesulfonamide derivative groups, exhibit significant singlet oxygen quantum yields, making them potent candidates for Type II photosensitizers in cancer therapy. Their photophysical and photochemical properties highlight their application potential in treating malignancies through photodynamic methods (Pişkin, Canpolat, & Öztürk, 2020).
Synthesis and Structural Characterization
Further research focuses on the synthesis, characterization, and application of benzenesulfonamide derivatives in various fields. Studies involving the structural elucidation of these compounds contribute to the understanding of their chemical behavior and potential applications in the development of new materials and pharmaceuticals. For example, the crystal structures of certain benzenesulfonamide derivatives have been detailed, providing insight into their supramolecular architecture and interactions, which are critical for designing drugs and materials with specific properties (Rodrigues et al., 2015).
Anticancer and Antifungal Activities
The exploration of benzenesulfonamide compounds extends to their anticancer and antifungal activities. Novel synthesis approaches have led to compounds exhibiting significant biological activities, including potential anticancer properties against various human cancer cell lines and antifungal effects. These findings underscore the compounds' relevance in developing new therapeutic agents (Kumar et al., 2015).
Eigenschaften
IUPAC Name |
4-methoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-10-7-8-14-13(9-10)15-19(16,17)12-5-3-11(18-2)4-6-12/h3-9H,1-2H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMSDZEDVZUTKQB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

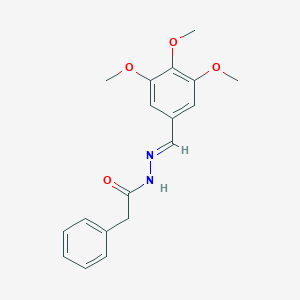
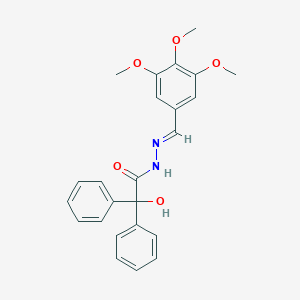
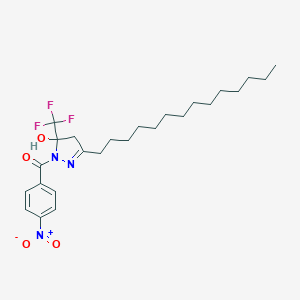
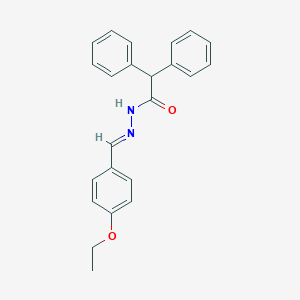
![N-(3,4-dichlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide](/img/structure/B390673.png)
![N-(2-(3,4-dimethoxyphenyl)-1-{[2-(1-{3-nitrophenyl}ethylidene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B390674.png)
![2-(2,4-dichlorophenoxy)-N'-[(E)-(5-iodofuran-2-yl)methylidene]acetohydrazide](/img/structure/B390675.png)
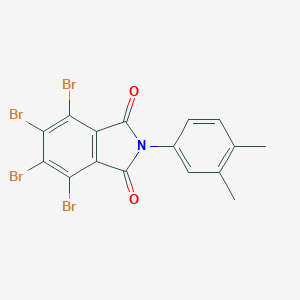
![N'-[1-(4-tert-butylphenyl)ethylidene]-2-(4-methylphenoxy)acetohydrazide](/img/structure/B390682.png)

![[4-[(E)-[[2-(2,4-dichlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] (E)-3-(furan-2-yl)prop-2-enoate](/img/structure/B390684.png)
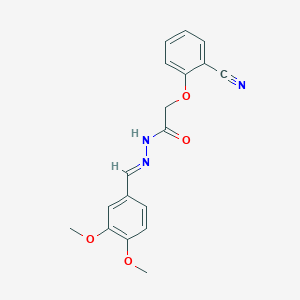
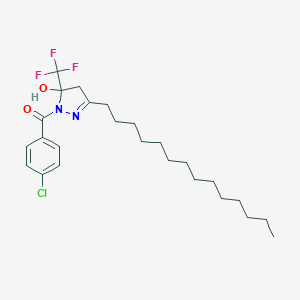
![N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-(2-cyanophenoxy)acetohydrazide](/img/structure/B390690.png)